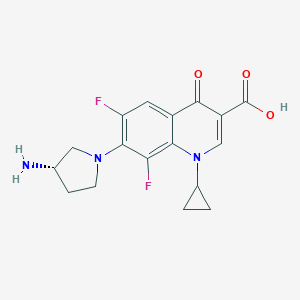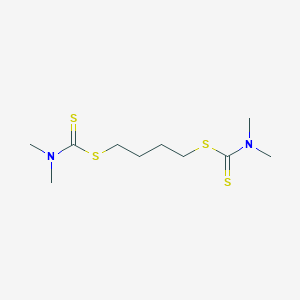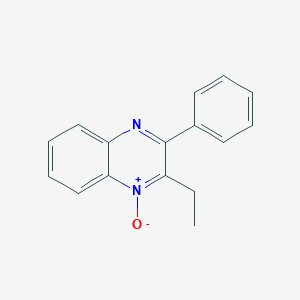
3,3'-Dichlorobenzidine-13C12
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’-Dichlorobenzidine-13C12 is an isotopically labeled compound, where the carbon atoms are replaced with the carbon-13 isotope. This compound is a derivative of 3,3’-Dichlorobenzidine, an organic compound with the formula (C6H3Cl(NH2))2. The pure compound is pale yellow, but commercial samples are often colored. It is barely soluble in water and is often supplied as a wet paste. It is widely used in the production of diarylide yellow pigments used in the production of printing inks .
Méthodes De Préparation
3,3’-Dichlorobenzidine-13C12 is prepared in two steps from 2-nitrochlorobenzene. The first step involves reduction with zinc in base to afford 2,2’-dichlorodiphenylhydrazine. This intermediate undergoes the benzidine rearrangement to afford 3,3’-dichlorobenzidine . The isotopic labeling with carbon-13 can be achieved by using carbon-13 labeled reagents in the synthesis process.
Industrial production methods involve catalytically hydrogenating ortho-nitrochlorobenzene by hydrogen in the presence of catalysts, such as organic solvents, rare metals, and the like to prepare 2,2’-dichlorohydrazobenzene. This intermediate undergoes a translocation and rearrangement reaction in hydrochloric acid to finally prepare 3,3’-dichlorobenzidine hydrochloride with a yield reaching over 90 percent .
Analyse Des Réactions Chimiques
3,3’-Dichlorobenzidine-13C12 undergoes various types of chemical reactions:
Oxidation: Aqueous solutions of 3,3’-dichlorobenzidine degrade in light to monochloro derivative.
Chlorination: It undergoes chlorination (for example in water treatment plants) to give the tetrachloro derivative.
Diazotization: The most widely practiced reaction of 3,3’-dichlorobenzidine is its double diazotization.
Applications De Recherche Scientifique
3,3’-Dichlorobenzidine-13C12 has several scientific research applications:
Chemistry: It is used in the production of azo dyes and pigments.
Biology: It is used in metabolic research to study metabolic pathways in vivo in a safe manner.
Medicine: It is used for imaging, diagnosis, and newborn screening.
Industry: It is used in the manufacture of dyes for cloth, paper, leather, and other related products.
Mécanisme D'action
The mechanism by which 3,3’-Dichlorobenzidine-13C12 exerts its effects is related to its structural similarity to benzidine, a known carcinogen. It is believed that it may share a similar mechanism in causing bladder cancer in humans . The compound undergoes metabolic activation to form reactive intermediates that can bind to DNA and proteins, leading to mutagenic and carcinogenic effects.
Comparaison Avec Des Composés Similaires
3,3’-Dichlorobenzidine-13C12 is compared with other similar compounds such as:
Benzidine: Structurally similar and also a known carcinogen.
p-Phenylenediamine and its derivatives: These compounds are potential alternatives for 3,3’-dichlorobenzidine as tetrazo components for diarylide yellow and orange pigments.
Propriétés
IUPAC Name |
4-(4-amino-3-chloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)-2-chloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2/c13-9-5-7(1-3-11(9)15)8-2-4-12(16)10(14)6-8/h1-6H,15-16H2/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUWXDEQWWKGHRV-WCGVKTIYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)N)Cl)Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH]1=[13CH][13C](=[13C]([13CH]=[13C]1[13C]2=[13CH][13C](=[13C]([13CH]=[13CH]2)N)Cl)Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














